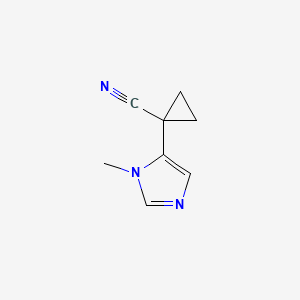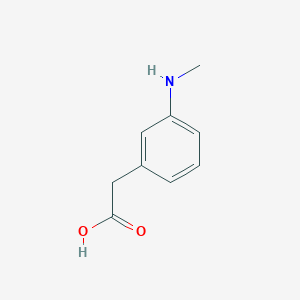
2-(4-Chloro-2-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10ClN It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chloro-2-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: It may be used in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)propanenitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby modulating physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar 4-chloro-2-methylphenyl group.
4-Chloro-2-methylphenyl isocyanate: A related compound used in the synthesis of various organic molecules.
Uniqueness
2-(4-Chloro-2-methylphenyl)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10ClN |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10ClN/c1-7-5-9(11)3-4-10(7)8(2)6-12/h3-5,8H,1-2H3 |
Clé InChI |
WISMPFNITSJMOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


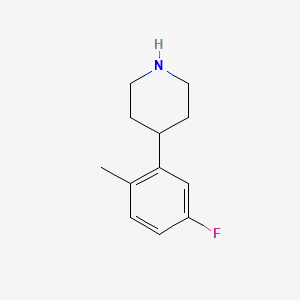
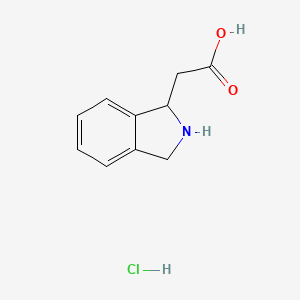
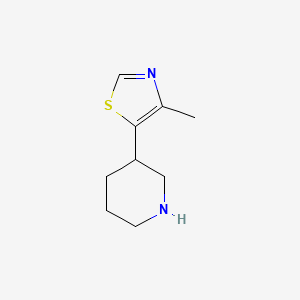
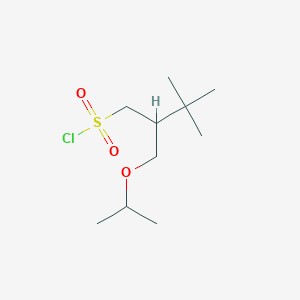
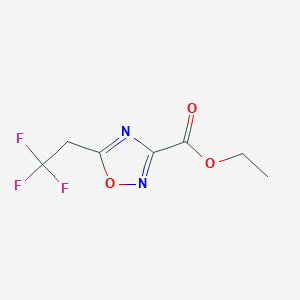
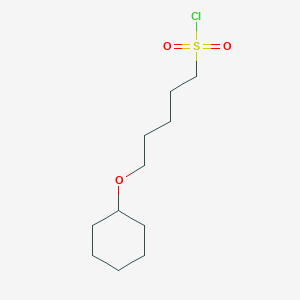
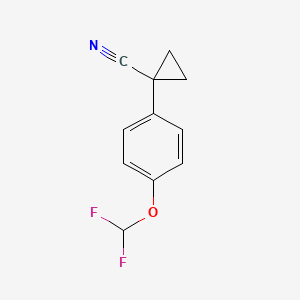
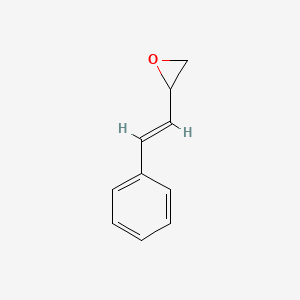
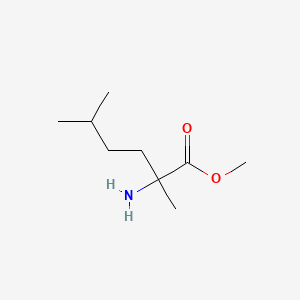
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
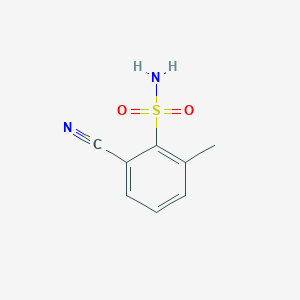
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
